molecular formula C12H18Si B14617405 Trimethyl(1-phenylprop-1-en-2-yl)silane CAS No. 57266-92-9

Trimethyl(1-phenylprop-1-en-2-yl)silane

Cat. No.: B14617405
CAS No.: 57266-92-9
M. Wt: 190.36 g/mol
InChI Key: OUGPKIJNSCTHJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl(1-phenylprop-1-en-2-yl)silane is an organosilicon compound with the molecular formula C12H18Si It is characterized by the presence of a silicon atom bonded to three methyl groups and a phenylprop-1-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl(1-phenylprop-1-en-2-yl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of phenylpropene with trimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of phenylpropene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of a platinum-based catalyst remains essential, and the reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(1-phenylprop-1-en-2-yl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the compound into simpler silane derivatives.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Simpler silane derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Trimethyl(1-phenylprop-1-en-2-yl)silane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: The compound can be used in the development of silicon-based biomaterials.

    Medicine: Research is ongoing into its potential use in drug delivery systems.

    Industry: It is utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism by which trimethyl(1-phenylprop-1-en-2-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl(phenylethynyl)silane
  • Trimethyl(3-phenylprop-2-en-1-yl)silane
  • Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane

Uniqueness

Trimethyl(1-phenylprop-1-en-2-yl)silane is unique due to its specific structural configuration, which imparts distinct chemical properties. The presence of the phenylprop-1-en-2-yl group allows for unique reactivity patterns, making it a valuable compound in synthetic chemistry and materials science.

Properties

CAS No.

57266-92-9

Molecular Formula

C12H18Si

Molecular Weight

190.36 g/mol

IUPAC Name

trimethyl(1-phenylprop-1-en-2-yl)silane

InChI

InChI=1S/C12H18Si/c1-11(13(2,3)4)10-12-8-6-5-7-9-12/h5-10H,1-4H3

InChI Key

OUGPKIJNSCTHJB-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1)[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.